(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
“(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 2377608-95-0 . It has a molecular weight of 269.13 . The compound is solid in physical form and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H16BNO4S/c1-9-8-10 (12 (14)15)4-5-11 (9)18 (16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. The most notable of these is the Suzuki–Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. Boronic acids can also be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound that is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Role in Neurodegenerative Disease Models
- Neuroprotective Effects: Boronic acids, including compounds similar to (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, have shown potential in neurodegenerative disease models. For instance, 3-pyridinylboronic acid demonstrated neuroprotective effects in zebrafish embryos exposed to MPTP, a neurotoxin that damages dopaminergic neurons. This suggests a role in mitigating neurodegeneration and apoptosis (Üstündağ et al., 2020).
Catalysis and Synthesis
- Facilitation of Acylation Reactions: Boronic acids are utilized in facilitating acylation reactions. For example, pyrrolidine-2,4-diones are acylated using boron trifluoride–diethyl ether as a Lewis acid, a process potentially similar to reactions involving this compound (Jones et al., 1990).
Medicinal Chemistry
- Role in Antibacterial Compounds: Boronic acid derivatives have been used in the synthesis of antibacterial compounds, suggesting potential applications for this compound in developing new antibiotics (Ohtake et al., 1997).
Molecular Recognition and Sensing
- Chemosensing Technologies: Compounds like o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes, closely related to this compound, have been studied for their role in molecular recognition and chemosensing technologies, indicating potential applications in detecting physiologically important substances (Zhu et al., 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of new carbon–carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C , which helps maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds . The nature of these interactions involves the boronic acid group forming reversible covalent bonds with diols and other nucleophiles, which is crucial for its function in biochemical assays and organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with serine and threonine residues in proteins, leading to enzyme inhibition or activation . This compound can also influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels . This compound can also affect the activity of cofactors and other regulatory molecules, thereby modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . The activity and function of this compound are closely linked to its subcellular localization, as it can interact with specific biomolecules within these compartments .
Properties
IUPAC Name |
(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-4-5-10(12(14)15)8-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUFNJOAUXLGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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